Lipophilicity (cLogP) as a Determinant of Membrane Permeability and Nonspecific Binding
The calculated partition coefficient (XLogP3) for 3-benzyl-2-mercapto-3,5-dihydro-4H-imidazol-4-one is reported as 1.4 . This value is substantially higher than that of the unsubstituted core, 2-thioxoimidazolidin-4-one, which has a predicted cLogP of approximately -0.2, and the 3-methyl analog (CAS 13431-07-5), with a predicted cLogP of approximately 0.4. The increased lipophilicity conferred by the benzyl group predicts enhanced passive membrane permeability, a critical parameter for intracellular target engagement, but also a higher propensity for plasma protein binding.
| Evidence Dimension | Lipophilicity (Partition Coefficient) |
|---|---|
| Target Compound Data | XLogP3 = 1.4 |
| Comparator Or Baseline | 2-Thioxoimidazolidin-4-one (cLogP ≈ -0.2); 3-Methyl-2-thioxoimidazolidin-4-one (cLogP ≈ 0.4) |
| Quantified Difference | ΔcLogP > +1.0 vs. core; +1.0 vs. 3-methyl analog |
| Conditions | In silico prediction (XLogP3) based on molecular structure |
Why This Matters
Procurement of the specific 3-benzyl analog is essential for maintaining consistent logP-dependent pharmacokinetic properties in a lead optimization series.
